![molecular formula C10H16 B13810525 Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
Tricyclo[5.3.0.0(3,9)]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[5.3.0.0(3,9)]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique three-dimensional cage-like structure. This compound is part of a class of tricyclic hydrocarbons, which are known for their rigidity and stability. The structure of this compound consists of three fused cycloalkane rings, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.3.0.0(3,9)]decane can be achieved through various methods. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms a six-membered ring, which can then undergo further cyclization to form the tricyclic structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors to achieve the necessary reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications, allowing for the production of large quantities of this compound.
化学反応の分析
Types of Reactions
Tricyclo[5.3.0.0(3,9)]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Tricyclo[5.3.0.0(3,9)]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential use in drug design and delivery systems.
Industry: This compound is used in the synthesis of high-energy density fuels and other specialized chemicals.
作用機序
The mechanism of action of Tricyclo[5.3.0.0(3,9)]decane involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrophobic interactions and van der Waals forces.
類似化合物との比較
Similar Compounds
Tricyclo[4.3.1.0(3,7)]decane:
Tricyclo[5.2.1.0(2,6)]decane:
Uniqueness
Tricyclo[5.3.0.0(3,9)]decane is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties. Its stability and rigidity make it an ideal candidate for various applications, distinguishing it from other tricyclic hydrocarbons.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
tricyclo[5.3.0.03,9]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-10-6-9(7)5-8(10)3-1/h7-10H,1-6H2 |
InChIキー |
ZTHQFINJURFUBW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3CC2CC3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


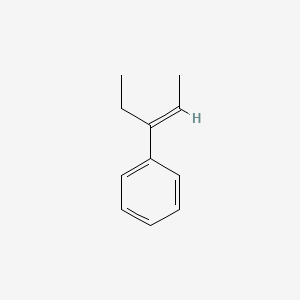
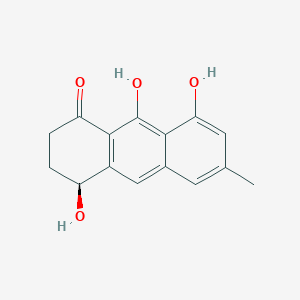
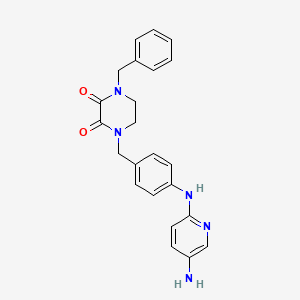
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
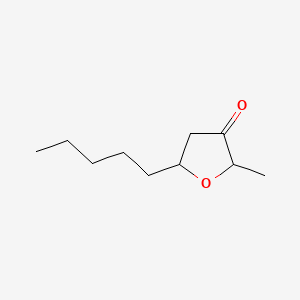
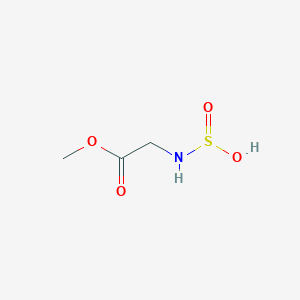
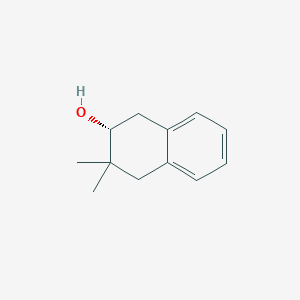
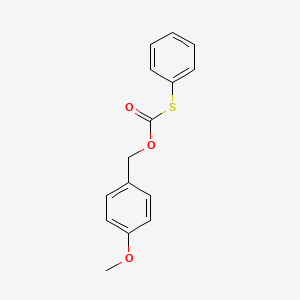
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
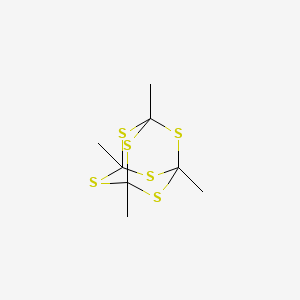
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
